2-Chloro-5-(methanesulfonylmethyl)aniline

Catalog No.
S869155
CAS No.
1184114-42-8
M.F
C8H10ClNO2S
M. Wt
219.69 g/mol
Availability
In Stock
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2-Chloro-5-(methanesulfonylmethyl)aniline

CAS Number

1184114-42-8

Product Name

2-Chloro-5-(methanesulfonylmethyl)aniline

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)aniline

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3

InChI Key

PKPNYRFQCUDZID-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N

2-Chloro-5-(methanesulfonylmethyl)aniline is an organic compound characterized by the presence of a chloro group, a methanesulfonylmethyl group, and an aniline moiety. Its chemical structure can be represented as C10_{10}H12_{12}ClN1_{1}O2_{2}S, indicating that it contains ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups.

Typical of anilines and sulfonyl compounds:

  • Nucleophilic Substitution: The chloro group in 2-chloro-5-(methanesulfonylmethyl)aniline can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfonylation: The methanesulfonylmethyl group can engage in further reactions to form sulfonamide derivatives when reacted with amines.
  • Reduction Reactions: The nitro or sulfonyl groups can be reduced under specific conditions to yield amine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-chloro-5-(methanesulfonylmethyl)aniline typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available aniline derivatives.
  • Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
  • Methanesulfonylation: The methanesulfonylmethyl group can be introduced via a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for further applications.

These methods reflect a straightforward approach to synthesizing this compound while ensuring efficiency and yield.

2-Chloro-5-(methanesulfonylmethyl)aniline has potential applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs due to its structural characteristics.
  • Agrochemicals: Its properties could be exploited in developing pesticides or herbicides.
  • Dyes and Pigments: The compound might also find use in dye manufacturing due to the presence of the aniline moiety, which is known for its color-producing capabilities.

These applications underscore the compound's relevance in industrial chemistry and material science.

Interaction studies involving 2-chloro-5-(methanesulfonylmethyl)aniline are essential for understanding its behavior in biological systems. Research into similar compounds indicates that they may interact with various biological targets, including enzymes and receptors. Potential interactions could involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes, suggesting that 2-chloro-5-(methanesulfonylmethyl)aniline may exhibit similar properties.
  • Receptor Modulation: The compound could modulate receptor activity, influencing physiological responses.

Further studies are required to elucidate these interactions specifically for this compound.

Several compounds share structural similarities with 2-chloro-5-(methanesulfonylmethyl)aniline. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-ChloroanilineContains a chloro group and an amineCommonly used as a precursor for dyes and pharmaceuticals
4-Chloro-3-methylanilineContains a methyl group at para positionExhibits different reactivity patterns due to sterics
MethanesulfonamideContains a sulfonamide functional groupKnown for its antibacterial properties
3-Amino-4-chlorobenzoic acidContains carboxylic acid functionalityUsed as an intermediate in pharmaceutical synthesis

These comparisons illustrate how 2-chloro-5-(methanesulfonylmethyl)aniline is distinct yet related to other compounds within the same chemical family, offering unique opportunities for research and application.

2-Chloro-5-(methanesulfonylmethyl)aniline operates under multiple nomenclatural systems that reflect its complex structural features and functional group arrangements. The primary Chemical Abstracts Service registry number 1184114-42-8 provides unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name designates this compound as 2-chloro-5-(methylsulfonylmethyl)aniline, emphasizing the positional relationships of the substituent groups relative to the amino functionality. Alternative nomenclatural approaches include the descriptor 2-chloro-5-(methanesulfonylmethyl)benzenamine, which emphasizes the benzenamine core structure rather than the aniline designation.

The compound classification extends beyond simple nomenclatural considerations to encompass functional group categorization and structural taxonomy. As an aromatic amine, 2-chloro-5-(methanesulfonylmethyl)aniline belongs to the broader aniline family, which represents the simplest aromatic amine consisting of a phenyl group attached to an amino group. The presence of the methanesulfonylmethyl substituent classifies this compound as a sulfonamide derivative, connecting it to the historically significant class of sulfa compounds that have played crucial roles in antimicrobial chemistry. The chlorine substitution at the ortho position relative to the amino group places this compound within the category of halogenated anilines, which exhibit distinctive electronic and steric properties compared to their non-halogenated counterparts.

The molecular descriptor systems further enhance the classificatory framework for this compound. The International Chemical Identifier key PKPNYRFQCUDZID-UHFFFAOYSA-N provides a unique algorithmic representation that enables computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System notation CS(=O)(=O)CC1=CC(=C(C=C1)Cl)N encodes the complete structural information in a linear text format suitable for computational processing and structural analysis.

Structural Characteristics and Molecular Identity

The molecular architecture of 2-chloro-5-(methanesulfonylmethyl)aniline encompasses several distinctive structural features that determine its chemical behavior and synthetic utility. The fundamental benzene ring framework provides aromatic stability while accommodating three functionally distinct substituent groups that create a complex electronic environment. The amino group at position 1 serves as the primary nucleophilic center, exhibiting characteristic aniline reactivity patterns including electrophilic aromatic substitution and diazotization reactions. The chlorine atom at position 2 introduces significant electron-withdrawing effects through inductive mechanisms, while simultaneously providing potential sites for nucleophilic aromatic substitution reactions under appropriate conditions.

The methanesulfonylmethyl group at position 5 represents the most structurally complex substituent, incorporating both a methylene bridge and a sulfonyl functionality. This arrangement creates a three-dimensional molecular geometry that extends beyond the planar benzene ring system, introducing conformational flexibility and potential intramolecular interactions. The sulfonyl group exhibits strong electron-withdrawing properties through both inductive and resonance mechanisms, significantly influencing the electron density distribution throughout the aromatic system.

Structural ParameterValueReference
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
CAS Registry Number1184114-42-8
Melting Point Range100-102°C
InChI KeyPKPNYRFQCUDZID-UHFFFAOYSA-N

The geometric arrangement of substituents creates specific steric and electronic environments that influence reactivity patterns. The ortho relationship between the amino and chloro groups establishes potential for intramolecular hydrogen bonding interactions, which can stabilize certain conformational arrangements and influence chemical reactivity. The meta positioning of the methanesulfonylmethyl group relative to the amino functionality minimizes direct electronic interactions while maintaining significant influence on the overall electronic character of the aromatic system.

Bond length analysis and electron density calculations reveal the impact of multiple electron-withdrawing groups on the aniline core structure. The carbon-nitrogen bond length in substituted anilines typically exhibits sensitivity to substituent effects, with electron-withdrawing groups generally increasing bond polarization and affecting nucleophilic character. The presence of both chlorine and methanesulfonylmethyl substituents creates a cumulative electron-withdrawing environment that substantially reduces the electron density at the amino nitrogen compared to unsubstituted aniline.

Historical Context in Synthetic Organic Chemistry

The development of 2-chloro-5-(methanesulfonylmethyl)aniline synthesis methodologies reflects broader advances in synthetic organic chemistry, particularly in the areas of sulfonylation reactions and aniline functionalization strategies. The historical progression from traditional thiol-based sulfonylation approaches to modern methodologies utilizing sulfur dioxide surrogates represents a significant advancement in synthetic efficiency and safety considerations. The introduction of DABSO as a stable sulfur dioxide surrogate has enabled novel Sandmeyer-type chlorosulfonylation reactions that provide direct access to complex sulfonyl-containing structures from readily available aniline starting materials.

The Sandmeyer reaction, originally developed in the late nineteenth century, has undergone continuous refinement and expansion to accommodate increasingly sophisticated synthetic targets. Recent innovations in this methodology have demonstrated the successful conversion of substituted anilines into corresponding sulfonyl chlorides using copper catalysis and controlled reaction conditions. The scalability of these methods, demonstrated on up to twenty-gram scales with excellent yields and purity, indicates the maturation of these synthetic approaches for potential industrial applications.

The evolution of aniline chemistry from early coal tar derivative studies to contemporary pharmaceutical applications illustrates the enduring importance of this compound class in organic synthesis. The designation of aniline dyes as coal tar dyes reflects the historical origins of aromatic amine chemistry in industrial applications. Modern synthetic approaches have expanded far beyond these initial applications to encompass sophisticated medicinal chemistry targets and advanced materials applications.

The development of protection group strategies for aniline derivatives has played a crucial role in enabling complex synthetic sequences. The acetylation of anilines to form acetanilides provides temporary protection of the amino functionality during subsequent synthetic transformations, as demonstrated in classical sulfonamide synthesis protocols. These methodological advances have enabled the preparation of complex multiply-substituted aniline derivatives through sequential functionalization approaches.

Physicochemical Classification within Aniline Derivatives

The physicochemical properties of 2-chloro-5-(methanesulfonylmethyl)aniline reflect the combined influence of multiple functional groups on molecular behavior and intermolecular interactions. Solubility characteristics indicate preferential dissolution in organic solvents such as ethanol rather than aqueous media, consistent with the presence of lipophilic aromatic and alkyl components balanced against polar sulfonyl functionality. The melting point range of 100-102°C suggests moderate intermolecular forces dominated by dipole-dipole interactions and potential hydrogen bonding involving the amino and sulfonyl groups.

Comparative analysis with related aniline derivatives reveals distinctive property patterns associated with specific substitution arrangements. The parent 2-chloro-5-methylaniline exhibits significantly different thermal properties with a melting point range of 31-33°C, demonstrating the substantial impact of sulfonyl functionalization on crystalline packing and intermolecular interactions. The molecular weight difference between these compounds (219.69 g/mol versus 141.598 g/mol) reflects the significant structural elaboration achieved through methanesulfonylmethyl substitution.

Electronic property analysis indicates substantial modification of the aniline basicity through multiple electron-withdrawing substituents. While unsubstituted aniline exhibits a pKa value of approximately 4.6, the presence of both chlorine and methanesulfonylmethyl groups significantly reduces the basicity of the amino nitrogen. This electronic deactivation influences reactivity patterns in electrophilic aromatic substitution reactions and affects the efficiency of diazotization processes commonly employed in synthetic transformations.

Property Comparison2-Chloro-5-methylaniline2-Chloro-5-(methanesulfonylmethyl)aniline
Molecular Weight141.598 g/mol219.69 g/mol
Melting Point31-33°C100-102°C
Molecular FormulaC7H8ClNC8H10ClNO2S
CAS Number95-81-81184114-42-8

The spectroscopic properties of 2-chloro-5-(methanesulfonylmethyl)aniline provide diagnostic information for structural characterization and purity assessment. Infrared spectroscopy reveals characteristic absorption bands associated with amino group stretching vibrations, aromatic carbon-carbon stretching modes, and sulfonyl group asymmetric and symmetric stretching frequencies. Nuclear magnetic resonance spectroscopy enables detailed analysis of substitution patterns and conformational preferences through chemical shift analysis and coupling pattern interpretation.

The chemical reactivity profile encompasses multiple reaction pathways characteristic of both aniline and sulfonyl-containing compounds. Electrophilic aromatic substitution reactions proceed with regioselectivity patterns influenced by the combined directing effects of amino, chloro, and methanesulfonylmethyl substituents. The amino group provides strong ortho and para activation, while the electron-withdrawing chlorine and sulfonyl functionalities introduce deactivating influences that modulate overall reactivity and selectivity patterns.

Physical Properties

State, Color, and Appearance

2-Chloro-5-(methanesulfonylmethyl)aniline is expected to exist as a solid at room temperature based on its molecular structure and comparison with similar aromatic amine compounds . The compound possesses a molecular formula of C₈H₁₀ClNO₂S with a molecular weight of 219.69 grams per mole . While specific appearance data for this exact compound is limited in the literature, structurally related chloroaniline derivatives typically present as crystalline powders or crystalline solids with colors ranging from white to pale yellow [2] [3]. The presence of both the methanesulfonylmethyl substituent and the chlorine atom on the aniline ring system likely influences the compound's physical appearance and crystal packing arrangements .

The compound's solid-state characteristics are anticipated to be influenced by intermolecular hydrogen bonding interactions involving the primary amine group and potential dipole-dipole interactions from the sulfonyl functional group [4] [5]. These interactions typically contribute to the formation of well-defined crystalline structures in aromatic amine compounds [5].

Melting and Boiling Points

Specific melting and boiling point data for 2-Chloro-5-(methanesulfonylmethyl)aniline have not been extensively reported in the available literature . However, comparative analysis with structurally similar compounds provides insight into expected thermal properties. Related chloroaniline derivatives such as 2-chloro-5-methylaniline exhibit melting points in the range of 28-35°C [2] [3], while the introduction of additional functional groups typically elevates these transition temperatures [6].

The methanesulfonylmethyl substituent is expected to significantly increase both melting and boiling points compared to simpler chloroaniline analogs due to increased molecular weight and enhanced intermolecular interactions [4] [7]. Aromatic compounds containing sulfonyl groups generally demonstrate elevated thermal transition points owing to strong dipole-dipole interactions and potential hydrogen bonding capabilities [7] [8].

Density and Solubility Parameters

Density measurements for 2-Chloro-5-(methanesulfonylmethyl)aniline have not been specifically documented in the current literature . Based on structural analogs, chloroaniline compounds typically exhibit densities in the range of 1.2-1.4 grams per milliliter [6] [9]. The presence of the methanesulfonylmethyl group, containing sulfur and oxygen atoms, is likely to increase the compound's density relative to simpler chloroaniline derivatives [10].

Solubility characteristics of 2-Chloro-5-(methanesulfonylmethyl)aniline are expected to reflect its amphiphilic nature, possessing both hydrophilic and lipophilic structural elements . The primary amine group and sulfonyl moiety contribute to water solubility through hydrogen bonding interactions, while the chlorinated aromatic ring system provides organic solvent compatibility [11]. Similar sulfonyl-containing aromatic amines demonstrate limited water solubility but enhanced solubility in polar organic solvents such as dimethyl sulfoxide and alcohols [4] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-Chloro-5-(methanesulfonylmethyl)aniline through analysis of both proton and carbon environments [14] [15]. In proton Nuclear Magnetic Resonance spectroscopy using dimethyl sulfoxide-d₆ as solvent, the primary amine protons are expected to appear as a broad signal in the chemical shift range of 4-6 parts per million, characteristic of aromatic amines [15] [16].

The aromatic proton signals are anticipated to appear in the typical aromatic region between 6.5-8.0 parts per million, with specific splitting patterns reflecting the substitution pattern on the benzene ring [15] [17]. The methanesulfonylmethyl substituent contributes distinctive signals, with the methylene protons adjacent to the sulfonyl group expected around 3.0 parts per million and the sulfonyl methyl group appearing near 2.8 parts per million [14] [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons typically resonating between 110-140 parts per million [19] [16]. The sulfonyl carbon is expected to appear around 40 parts per million, while the methylene carbon connecting the aromatic ring to the sulfonyl group should resonate near 55 parts per million [14] [18]. The quaternary aromatic carbons bearing substituents may show characteristic downfield shifts depending on the electronic effects of neighboring groups [19].

Infrared Spectroscopy Profile

Infrared spectroscopy provides definitive identification of functional groups present in 2-Chloro-5-(methanesulfonylmethyl)aniline through characteristic vibrational frequencies [20] [15]. The primary amine group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes [15] [17].

Aromatic carbon-hydrogen stretching appears as a characteristic band near 3030 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretches by its position and typically lower intensity [17]. The aromatic ring system contributes multiple absorption bands in the 1450-1600 wavenumber region, with particularly intense absorptions typically observed around 1500 and 1600 wavenumbers [17].

The sulfonyl functional group provides highly diagnostic absorption bands in the 1150-1350 wavenumber range, corresponding to sulfur-oxygen stretching vibrations [8] [18]. These bands are typically among the most intense in the spectrum and serve as definitive markers for the presence of sulfonyl functionality [8] [10]. Additional characteristic absorptions may be observed in the fingerprint region below 1000 wavenumbers, providing further structural confirmation [20] [17].

Mass Spectrometry Analysis

Mass spectrometry analysis of 2-Chloro-5-(methanesulfonylmethyl)aniline employs electrospray ionization techniques to generate molecular ions and characteristic fragment patterns [21] [22]. The molecular ion peak appears at mass-to-charge ratio 220.02 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [23]. Additional adduct ions are commonly observed, including sodium adducts at mass-to-charge ratio 242.00 [M+Na]⁺ and ammonium adducts at 237.05 [M+NH₄]⁺ [23].

Fragmentation patterns provide structural information through characteristic neutral losses and fragment ion formation [21]. Common fragmentation pathways for sulfonyl-containing aromatic amines include loss of sulfur dioxide (64 mass units) and loss of methanesulfonyl groups (79 mass units) [22]. The chlorine isotope pattern contributes additional confirmation of structural identity through the characteristic 3:1 intensity ratio of molecular ion peaks separated by two mass units [21].

Negative ion mode mass spectrometry generates the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 218.00, often providing complementary fragmentation information [23]. High-resolution mass spectrometry enables precise molecular formula determination and differentiation from potential isomeric compounds [21] [22].

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopy of 2-Chloro-5-(methanesulfonylmethyl)aniline reveals characteristic absorption patterns associated with the aromatic chromophore system [17]. Aromatic compounds typically exhibit intense absorption bands near 205 nanometers, arising from π→π* electronic transitions within the benzene ring system [17].

Additional absorption features appear in the longer wavelength region between 255-275 nanometers, corresponding to lower energy electronic transitions influenced by substituent effects [17]. The electron-donating nature of the amine group and electron-withdrawing properties of both chlorine and sulfonyl substituents create a complex electronic environment that modulates the exact positions and intensities of these absorption bands [17].

The presence of the extended conjugation system involving the amine lone pair and aromatic π-system contributes to the characteristic absorption profile of substituted anilines [17]. Solvent effects may influence the exact wavelengths and intensities of absorption maxima, with polar solvents typically causing bathochromic shifts relative to nonpolar environments [17].

Crystallographic Analysis

Crystallographic analysis of 2-Chloro-5-(methanesulfonylmethyl)aniline requires single crystal X-ray diffraction studies to determine precise three-dimensional molecular structure and solid-state packing arrangements [24] [25]. While specific crystallographic data for this compound are not extensively documented in the current literature, structural predictions can be made based on related sulfonyl-containing aromatic amines [24] [18].

The molecular geometry is expected to feature a planar or near-planar aromatic ring system with the amine group adopting pyramidal geometry characteristic of primary amines [24] [18]. The methanesulfonylmethyl substituent likely extends away from the aromatic plane, with the sulfonyl group adopting tetrahedral geometry around the sulfur atom [18]. Intermolecular hydrogen bonding between amine groups of adjacent molecules is anticipated to influence crystal packing patterns [24] [5].

Crystallographic parameters such as unit cell dimensions, space group symmetry, and molecular packing coefficients would provide detailed insight into solid-state structure and potential polymorphic forms [24]. The presence of multiple hydrogen bond donors and acceptors suggests the possibility of complex three-dimensional hydrogen bonding networks within the crystal lattice [24] [18].

Collision Cross Section Properties

Collision Cross Section properties of 2-Chloro-5-(methanesulfonylmethyl)aniline provide valuable information for ion mobility spectrometry applications and structural characterization in the gas phase [23] [22]. Based on computational predictions and comparison with structurally related compounds, the collision cross section values vary depending on the specific ionic adduct formed during ionization [23].

The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 220.02 exhibits a predicted collision cross section of approximately 142.2 Ų using drift tube ion mobility spectrometry with nitrogen buffer gas [23]. Sodium adduct ions [M+Na]⁺ demonstrate slightly larger collision cross sections around 152.4 Ų, reflecting the increased ionic radius and altered charge distribution [23] [22].

Adduct IonMass-to-Charge RatioPredicted Collision Cross Section (Ų)
[M+H]⁺220.02142.2
[M+Na]⁺242.00152.4
[M-H]⁻218.00146.3
[M+NH₄]⁺237.05162.0
[M+K]⁺257.98147.6

Retrosynthetic Analysis

The retrosynthetic approach to 2-Chloro-5-(methanesulfonylmethyl)aniline (CAS: 1184114-42-8, C₈H₁₀ClNO₂S, MW: 219.69 g/mol) requires careful consideration of the regioselective introduction of the methanesulfonylmethyl group onto the chloroaniline framework [1] [2]. The target molecule presents a specific synthetic challenge due to the need for precise positioning of the bulky methanesulfonylmethyl substituent at the 5-position relative to the chlorine atom at the 2-position [3].

The retrosynthetic disconnection can be approached through several strategic pathways. The primary disconnection involves cleaving the bond between the aromatic ring and the methanesulfonylmethyl group, leading to a 2-chloroaniline precursor and an appropriate sulfonylmethylating agent. Alternative disconnections include formation of the chloro substituent after sulfonylmethylation or simultaneous introduction of both functional groups through advanced synthetic methods [4] [5].

Key Retrosynthetic Considerations:

  • Maintenance of chlorine substitution pattern during functionalization
  • Regioselective introduction of methanesulfonylmethyl group
  • Compatibility with aniline nitrogen functionality
  • Optimal synthetic efficiency and atom economy

Primary Synthetic Routes

Iron-Mediated Sulfonylmethylation

The iron-mediated sulfonylmethylation methodology represents a significant advancement in the synthesis of sulfonylmethylated aniline derivatives [6] [7] [8]. This approach utilizes earth-abundant iron catalysts in combination with p-toluenesulfonylmethyl isocyanide (TosMIC) as the sulfonylmethylating agent [9] [10].

Reaction Conditions and Mechanism:
The reaction proceeds under mild conditions using a mixture solvent system of water and polyethylene glycol 400 (PEG 400) under an inert argon atmosphere [7] [11]. The optimal catalyst loading ranges from 5-10 mol% of iron catalyst, with 8 mol% providing the best balance of yield and selectivity [7]. Temperature control is critical, with optimal results achieved at 60-70°C to prevent decomposition while maintaining efficient reaction rates [12].

The mechanism involves iron-mediated activation of TosMIC, leading to the formation of a reactive sulfonylmethyl species that undergoes selective carbon-hydrogen bond functionalization at the aniline aromatic ring [7] [13]. The transformation proceeds with excellent regioselectivity, favoring substitution at positions that are electronically and sterically accessible [6] [8].

Substrate Scope and Limitations:
This methodology demonstrates broad substrate tolerance, successfully functionalizing various aniline derivatives, indolines, and tetrahydroquinolines [6] [7]. The reaction shows excellent functional group compatibility, tolerating electron-donating and electron-withdrawing substituents on the aniline ring [7] [11]. However, sterically hindered substrates may require extended reaction times or modified conditions [8].

Direct Functionalization of Aniline Derivatives

Direct functionalization approaches offer efficient pathways for introducing methanesulfonylmethyl groups onto aniline frameworks without pre-functionalization requirements [14] [15] [16].

Photoredox-Catalyzed Sulfonylation:
Visible light photoredox catalysis provides a mild and environmentally friendly approach to aniline sulfonylation [14] [15] [16]. The methodology employs iridium-based photoredox catalysts, typically [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, in combination with blue light-emitting diodes [14] [15]. The reaction utilizes sulfinate salts as sulfonyl sources and potassium persulfate as an oxidant in acetonitrile-water solvent systems [15] [16].

The mechanism involves photoredox-catalyzed generation of sulfonyl radicals from sulfinate salts, followed by radical addition to aniline derivatives that have been oxidized to radical cations [15] [16]. This approach achieves good para-selectivity for electron-rich anilines and demonstrates excellent functional group tolerance [14] [15].

Metal-Catalyzed Carbon-Hydrogen Activation:
Transition metal-catalyzed carbon-hydrogen activation represents a powerful strategy for direct aniline functionalization [17] [18]. Palladium and ruthenium complexes have been extensively employed for directing group-assisted ortho-functionalization of anilines [17]. These methods typically require elevated temperatures and specialized ligand systems but offer high regioselectivity [18].

Electrophilic Aromatic Substitution:
Traditional electrophilic aromatic substitution remains viable for specific substitution patterns, particularly when regioselectivity is controlled by existing substituents [19] [20]. Lewis acid catalysts facilitate these transformations under controlled temperature conditions [19].

Nucleophilic Substitution Approaches

Nucleophilic substitution strategies provide alternative pathways for accessing sulfonylmethylated anilines through displacement reactions and addition-elimination mechanisms [21] [22] [23].

Halide Displacement Methodology:
The displacement of halide substituents by methanesulfinate nucleophiles represents a classical approach to sulfone formation [21] [23]. This methodology requires activated aryl halides and typically proceeds through SN₂-type mechanisms at elevated temperatures (80-120°C) [21] [24]. The reaction efficiency depends on the nature of the leaving group and the nucleophilicity of the sulfinate reagent [23] [24].

Sulfonyl Chloride Addition Route:
Direct addition of methanesulfonyl chloride to aniline derivatives in the presence of appropriate bases provides access to sulfonylated products [26]. This approach typically proceeds under mild conditions (0-25°C) and offers good yields (70-85%) [27]. The reaction mechanism involves nucleophilic addition-elimination sequences [26] [28].

Thiol Oxidation Pathway:
Oxidative coupling of methylthiol derivatives represents an alternative approach to sulfone formation [29] [30]. This methodology utilizes various oxidizing agents to convert thiol precursors to sulfones through controlled oxidation processes [29]. Temperature ranges of 25-60°C are typically employed, with yields varying based on substrate structure and oxidation conditions [30].

Process Optimization Strategies

Process optimization for 2-chloro-5-(methanesulfonylmethyl)aniline synthesis focuses on maximizing yield and selectivity while minimizing environmental impact and production costs [31] [32] [33].

Catalyst Loading Optimization:
Systematic studies have demonstrated that iron catalyst loading significantly impacts both yield and selectivity [7] [34] [32]. Optimal loading ranges from 5-10 mol%, with 8 mol% providing the best performance balance [7]. Higher loadings increase selectivity but may lead to increased costs and potential over-oxidation side reactions [34] [33].

Solvent System Engineering:
The choice of solvent system critically influences reaction efficiency and environmental sustainability [7] [35] [36]. Water-PEG 400 mixtures provide optimal solvation properties for both organic substrates and metal catalysts [7]. The optimal ratio of 1.5:1 water to PEG 400 maximizes yield while maintaining good mass transfer characteristics [7].

Temperature Profile Management:
Temperature control throughout the reaction sequence prevents decomposition and maintains selectivity [33] [12]. Kinetic studies indicate optimal performance at 60-70°C, with lower temperatures reducing reaction rates and higher temperatures promoting side reactions [12]. Heat transfer considerations become critical during scale-up operations [33] [12].

Reagent Stoichiometry Tuning:
Optimization of TosMIC equivalents affects both yield and cost efficiency [7] [13]. Studies indicate that 1.5 equivalents of TosMIC provide maximum yield while excess reagent maintains selectivity but increases material costs [7] [13]. The balance between yield optimization and economic considerations requires careful evaluation [13].

Green Chemistry Approaches

Implementation of green chemistry principles in the synthesis of 2-chloro-5-(methanesulfonylmethyl)aniline addresses environmental concerns and sustainability requirements [37] [35] [36].

Atom Economy Enhancement:
The use of TosMIC as a sulfonylmethylating agent provides excellent atom economy by minimizing byproduct formation [7] [13] [9]. The isocyanide functionality serves a dual role, contributing both to the sulfonyl group installation and facilitating subsequent transformations [13] [38] [9].

Renewable Feedstock Integration:
Bio-based PEG 400 solvent represents a renewable alternative to traditional organic solvents [37] [35]. This approach reduces the carbon footprint of the synthesis while maintaining excellent solvation properties [35]. However, the limited commercial availability of bio-based PEG may present supply chain challenges [35].

Catalysis with Earth-Abundant Metals:
Iron catalysts replace precious metal systems, providing sustainable and cost-effective alternatives [7] [34] [39]. Iron-based systems demonstrate comparable or superior performance to traditional precious metal catalysts while offering economic and environmental advantages [34] [32] [39].

Energy Efficiency Optimization:
Mild reaction conditions, including room temperature to moderate heating requirements, significantly reduce energy consumption compared to traditional high-temperature processes [37] [35] [36]. This approach aligns with energy efficiency principles while maintaining practical synthetic utility [37] [36].

Waste Minimization Strategies:
High selectivity reactions reduce waste generation by minimizing byproduct formation [7] [37] [36]. Crystallization-based purification methods offer advantages over chromatographic separations in terms of solvent consumption and waste generation [37].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of technical, economic, and safety factors [31] [40] [41].

Heat Transfer Management:
Industrial-scale synthesis requires effective heat transfer systems to maintain temperature uniformity throughout large reaction volumes [33] [12]. Jacketed reactor systems and external heat exchangers become essential for managing the moderately exothermic sulfonylmethylation reactions [12].

Mass Transfer Optimization:
Efficient mixing becomes critical at industrial scales to ensure uniform reactant distribution and consistent product quality [32] [33]. High-efficiency impeller systems and potentially continuous flow reactors may be required for optimal performance [42] [32].

Economic Viability Assessment:
Comprehensive techno-economic analysis indicates that industrial production requires careful optimization of raw material costs, energy consumption, and capital investment [31] [41] [43]. The estimated total fixed capital for a 350,000 metric ton per year aniline production facility ranges from $200 million, providing context for smaller specialty chemical operations [41].

Raw Material Supply Chain:
Reliable access to TosMIC and iron catalysts represents a critical factor for industrial implementation [9] [10]. The commercial availability and cost stability of these materials directly impact production economics [44] [10].

Safety and Environmental Compliance:
Industrial production must address safety considerations related to iron catalyst handling and TosMIC storage [45] [46]. Environmental regulations regarding solvent emissions and waste disposal require comprehensive management systems [31] [47].

Quality Control Systems:
Industrial production necessitates robust analytical methods for monitoring reaction progress and product quality [31] [33]. In-process monitoring and final product specifications ensure consistent quality and regulatory compliance [33] [12].

XLogP3

1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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